molecular formula C10H11FN2O2 B13259298 N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline

Cat. No.: B13259298
M. Wt: 210.20 g/mol
InChI Key: QMJSTEOCUWINDM-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline (CAS: 1170211-32-1) is a nitroaniline derivative featuring a cyclopropylmethylamine substituent attached to a fluorinated nitrobenzene backbone. Its purity is reported at 95% in commercial catalogs, indicating its relevance in research applications .

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline

InChI

InChI=1S/C10H11FN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

QMJSTEOCUWINDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline typically involves multiple steps. One common route starts with the nitration of 4-fluoroaniline to introduce the nitro group at the 3-position. This is followed by the alkylation of the amino group with cyclopropylmethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: Formation of 4-amino-3-nitroaniline derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets. The presence of the nitro group and the fluorine atom can influence its binding affinity to enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The nitro (-NO2) and fluoro (-F) groups in all analogs enhance electrophilic aromatic substitution reactivity.
  • Synthetic Yields : Acetylated derivatives (A1, A2) achieve high yields (80–85%) under mild conditions, suggesting efficient acylation of 4-fluoro-3-nitroaniline. In contrast, the cyclopropylmethyl analog's synthesis likely requires specialized alkylation agents, though exact yields are unreported .

Physicochemical Properties

  • Solubility: Acetanilide derivatives (A1, 4'-fluoro-3'-nitroacetanilide) are likely more polar and water-soluble than N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline due to the presence of amide groups .
  • Thermal Stability : Melting points are unreported for the target compound, but analogs like A1 and A2 are purified via recrystallization, indicating moderate thermal stability .

Biological Activity

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group, a fluoro group, and a nitro group attached to an aniline structure. Its molecular formula is C11H12FN3O2C_{11}H_{12}FN_3O_2 with a molecular weight of approximately 221.2 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily:

  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial effects against various pathogens.
  • Anticancer Activity : Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating specific biochemical pathways.
  • Antitubercular Effects : Some derivatives of related compounds have demonstrated moderate to potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL .

The biological activity of this compound is believed to involve interactions with various biomolecules:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing metabolic pathways through hydroxylation.
  • Cell Signaling : It affects cell signaling pathways, gene expression, and cellular metabolism, which may lead to therapeutic effects in disease models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits significant antimicrobial properties,
AnticancerInduces apoptosis in cancer cell lines
AntitubercularMIC values between 4 to 64 μg/mL against M. tuberculosis

Specific Research Findings

  • Antimicrobial Activity : A study highlighted that compounds similar to this compound demonstrated broad-spectrum antimicrobial effects, suggesting its potential as a lead compound in antibiotic development.
  • Anticancer Mechanism : Research on analogs indicated that these compounds could activate caspases leading to apoptosis in various cancer cell lines, showcasing their potential in cancer therapy.
  • Antitubercular Efficacy : In vitro assessments revealed that certain derivatives exhibited potent antitubercular activity with MIC values indicating effectiveness against resistant strains of M. tuberculosis .

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. The following areas warrant attention:

  • Detailed Mechanistic Studies : Investigating the specific interactions at the molecular level will aid in understanding its full therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications in the chemical structure may lead to enhanced efficacy and reduced toxicity.
  • In Vivo Studies : Animal model studies are necessary to assess the pharmacokinetics and safety profile of the compound.

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